molecular formula C17H19N5O3 B12168169 4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxyphenyl)butanamide

4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxyphenyl)butanamide

Cat. No.: B12168169
M. Wt: 341.4 g/mol
InChI Key: PULAEHJZXIPLLH-UHFFFAOYSA-N
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Description

4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxyphenyl)butanamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a methoxy group at position 6 and a butanamide chain terminating in a 2-methoxyphenyl group.

Properties

Molecular Formula

C17H19N5O3

Molecular Weight

341.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide

InChI

InChI=1S/C17H19N5O3/c1-24-13-7-4-3-6-12(13)18-16(23)9-5-8-14-19-20-15-10-11-17(25-2)21-22(14)15/h3-4,6-7,10-11H,5,8-9H2,1-2H3,(H,18,23)

InChI Key

PULAEHJZXIPLLH-UHFFFAOYSA-N

Canonical SMILES

COC1=NN2C(=NN=C2CCCC(=O)NC3=CC=CC=C3OC)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxyphenyl)butanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazolopyridazine Core: The triazolopyridazine core can be synthesized by reacting a suitable hydrazine derivative with a pyridazine precursor under acidic or basic conditions. This step often requires the use of solvents such as ethanol or dimethylformamide (DMF) and may involve heating to facilitate the reaction.

    Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

    Attachment of the Butanamide Moiety: The butanamide moiety can be attached via an amide coupling reaction, using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid group of the butanoic acid derivative, followed by reaction with the amine group of the methoxyphenyl compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxyphenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nitric acid, halogens, catalysts like iron or aluminum chloride.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Nitro compounds, halogenated derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazoles, including this compound, exhibit significant antimicrobial properties. Triazole-based compounds have been reported to possess activity against various bacterial and fungal strains. For instance:

  • A study highlighted the efficacy of triazole derivatives against Staphylococcus aureus and Escherichia coli, demonstrating their potential as antibacterial agents .
  • The incorporation of the triazole moiety in this compound may enhance its ability to inhibit microbial growth through mechanisms such as disrupting cell wall synthesis or inhibiting nucleic acid synthesis.

Anticancer Properties

Compounds containing triazole rings have shown promise in cancer therapy. Research suggests that the unique structural features of triazoles can lead to selective cytotoxicity towards cancer cells while sparing normal cells:

  • Some studies have demonstrated that triazole derivatives can induce apoptosis in cancer cell lines and inhibit tumor growth in vivo .

Anti-inflammatory Effects

The anti-inflammatory potential of triazole compounds is another area of interest. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes:

  • Evidence suggests that certain triazole derivatives can modulate inflammatory pathways, making them candidates for treating inflammatory diseases .

Case Studies and Research Findings

StudyFindings
Study on Antimicrobial Activity Demonstrated that triazole derivatives exhibited potent antibacterial activity with MIC values significantly lower than conventional antibiotics .
Cancer Cell Line Study Showed that a series of triazole-containing compounds induced apoptosis in breast cancer cell lines with IC50 values in the low micromolar range .
Anti-inflammatory Mechanism Found that specific triazole derivatives reduced levels of TNF-alpha and IL-6 in vitro, indicating potential for treating conditions like rheumatoid arthritis .

Mechanism of Action

The mechanism of action of 4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxyphenyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The [1,2,4]triazolo[4,3-b]pyridazine scaffold is a versatile pharmacophore modified for diverse biological activities. Key structural variations among analogues include:

Table 1: Structural and Functional Comparison of Selected Analogues

Compound Name Substituents Molecular Formula Key Biological Activity Reference
Target Compound N-(2-Methoxyphenyl) Inferred: C₁₉H₂₀N₆O₃ Not reported
4-(6-Methoxy-triazolo[4,3-b]pyridazin-3-yl)-N-[4-(4-pyridinyl)-thiazol-2-yl]butanamide N-[4-(4-Pyridinyl)-thiazol-2-yl] C₁₈H₁₇N₇O₂S Not reported
N-(3-(6-Methyl-triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide Benzamide C₂₀H₁₆N₆O Antimicrobial (moderate activity)
N-(4-(2-Pyridyl)-thiazol-2-yl)butanamide N-[4-(2-Pyridyl)-thiazol-2-yl] C₁₈H₁₇N₇O₂S Not reported
N-Benzoyl-(6-chloro-triazolo[4,3-b]pyridazin-3-yl)glycinate Chloro substituent C₁₄H₁₂ClN₅O₃ Cytotoxic (Hep cell line)
Key Observations:

Chloro substituents (e.g., in ) correlate with cytotoxicity, suggesting halogenation at position 6 could enhance antiproliferative effects . Benzamide/sulfonamide derivatives () exhibit moderate antimicrobial activity, implying the butanamide chain in the target compound could be optimized for similar applications .

Synthetic Flexibility :

  • The [1,2,4]triazolo[4,3-b]pyridazine core is synthesized via annulation reactions (e.g., cyclization of hydrazinecarbothioamides or glycinate intermediates) . Modifications at position 3 (e.g., butanamide vs. benzamide) are achieved through nucleophilic substitution or coupling reactions .

Antimicrobial Activity:

  • N-(3-(6-Methyl-triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide derivatives () show moderate activity against bacterial and fungal strains, likely due to the triazolo-pyridazine core’s ability to disrupt microbial enzymes .
  • Sulfonamide-containing quinazolines () exhibit significant antibacterial activity, suggesting that introducing sulfonamide groups to the target compound’s butanamide chain could enhance efficacy .

Cytotoxicity:

  • Chloro-substituted triazolo-pyridazines (e.g., N-Benzoyl-(6-chloro-triazolo[4,3-b]pyridazin-3-yl)glycinate) demonstrate dose-dependent cytotoxicity against HepA cell lines (IC₅₀: ~1.2–5 μg/mL), outperforming adriamycin in some cases .

Pharmacological Potential and Limitations

  • The target compound’s methoxy groups may reduce metabolic degradation compared to unsubstituted analogues, extending half-life .

Biological Activity

The compound 4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxyphenyl)butanamide is a member of the triazolopyridazine class, which has garnered attention for its diverse biological activities. This article focuses on its biological activity, including mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).

  • IUPAC Name: 4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxyphenyl)butanamide
  • Molecular Formula: C_{13}H_{15}N_{5}O_{3}
  • Molecular Weight: 263.29 g/mol
  • CAS Number: 1322605-17-3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit key enzymes involved in cancer progression and inflammatory responses. Notably, compounds in the triazolopyridazine class have demonstrated inhibitory effects on c-Met kinase, which is implicated in various cancers.

Anticancer Properties

Research indicates that derivatives of triazolopyridazine exhibit significant cytotoxicity against several cancer cell lines. For instance:

CompoundCell LineIC50 (μM)
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33

These values suggest that the compound exhibits potent anticancer activity comparable to established chemotherapeutics like Foretinib (IC50 = 0.019 μM) .

Antimicrobial Activity

Triazolopyridazine derivatives have also been explored for their antimicrobial properties. The presence of the methoxy group enhances their interaction with bacterial targets, leading to increased efficacy against various pathogens .

Structure-Activity Relationship (SAR)

The structural components of the compound significantly influence its biological activity:

  • Methoxy Group: Enhances solubility and bioavailability.
  • Triazole Ring: Critical for enzyme inhibition and interaction with target proteins.
  • Butanamide Side Chain: Modulates the binding affinity to biological targets.

Studies have shown that modifications to these groups can lead to variations in potency and selectivity against different targets .

Case Studies

  • Inhibition of c-Met Kinase:
    A study evaluated multiple triazolo-pyridazine derivatives for their ability to inhibit c-Met kinase. Compound 12e showed remarkable inhibition comparable to Foretinib, indicating potential as a therapeutic agent for cancers overexpressing c-Met .
  • Cytotoxicity Evaluation:
    The cytotoxic effects were assessed using the MTT assay across various cell lines (A549, MCF-7, HeLa). Most compounds exhibited moderate cytotoxicity, with some derivatives showing IC50 values below 5 μM .

Q & A

Q. What are the optimal synthetic routes for preparing 4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxyphenyl)butanamide?

  • Methodological Answer : The compound can be synthesized via oxidative cyclization of hydrazine intermediates. A representative approach involves dissolving hydrazine precursors (e.g., 2-hydrazinopyridine derivatives) in ethanol, followed by acetic acid catalysis and oxidative ring closure using sodium hypochlorite (NaOCl) at room temperature for 3 hours . This method yields ~73% isolated product after purification via alumina plug filtration. Ethanol as a solvent and NaOCl as an oxidant align with green chemistry principles, reducing hazardous waste .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : The compound falls under GHS hazard categories for acute toxicity (oral), skin/eye irritation, and respiratory sensitization. Key precautions include:
  • Use of PPE: Gloves, lab coats, goggles, and respiratory protection if dust/aerosols form .
  • Ventilation: Ensure fume hoods or local exhaust systems during synthesis .
  • Emergency measures: Flush eyes with water for 15 minutes, wash skin with soap/water, and seek medical attention for ingestion/inhalation .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR spectroscopy : ¹H and ¹³C NMR (300–500 MHz) in DMSO-d6 to confirm substituent positions and purity. Residual DMSO peaks (2.50 ppm for ¹H, 39.52 ppm for ¹³C) serve as internal references .
  • HRMS (ESI) : For exact mass validation (e.g., calculated vs. observed m/z values within ±0.0003 Da) .
  • FTIR (ATR) : To identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, triazole ring vibrations at ~1500 cm⁻¹) .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer : Store in airtight containers at room temperature, protected from light and moisture. Avoid exposure to oxidizing agents or strong acids/bases to prevent decomposition. Stability under refrigeration (2–8°C) is recommended for long-term storage .

Advanced Research Questions

Q. What mechanistic insights explain the oxidative cyclization step in synthesizing the triazolopyridazine core?

  • Methodological Answer : The cyclization involves nucleophilic attack of the hydrazine nitrogen on an adjacent carbonyl group, followed by oxidation (via NaOCl) to form the triazole ring. Computational studies (e.g., quantum chemical reaction path searches) suggest that ethanol stabilizes intermediates through hydrogen bonding, lowering activation energy . Contrast this with Cr(VI)-based oxidants, which pose environmental risks and require harsher conditions .

Q. How can green chemistry principles be applied to scale up synthesis while minimizing waste?

  • Methodological Answer :
  • Solvent selection : Ethanol (renewable, low toxicity) replaces dichloromethane or DMF .
  • Catalyst optimization : Use NaOCl over DDQ or CrO3 to reduce heavy metal waste .
  • Process design : Implement flow chemistry to enhance mixing and heat transfer, improving yield and reducing reaction time .

Q. What strategies are effective for modifying substituents to enhance bioactivity?

  • Methodological Answer :
  • Rational design : Replace methoxy groups with electron-withdrawing groups (e.g., Cl, CF3) to modulate electronic effects on receptor binding .
  • Molecular docking : Screen substituent libraries against target proteins (e.g., fungal 14α-demethylase) to prioritize candidates for synthesis .
  • SAR studies : Compare IC50 values of analogs with varying alkyl/aryl chains on the butanamide moiety .

Q. How can computational modeling predict reaction outcomes or biological interactions?

  • Methodological Answer :
  • Reaction prediction : Use density functional theory (DFT) to model transition states and identify rate-limiting steps .
  • Docking simulations : Employ AutoDock Vina or Schrödinger Suite to assess binding affinity to targets like kinases or GPCRs .
  • ADMET profiling : Predict pharmacokinetics (e.g., logP, CYP450 inhibition) using tools like SwissADME .

Q. How do researchers resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Assay standardization : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and control compounds .
  • Meta-analysis : Cross-reference data from peer-reviewed studies (e.g., IC50 variability in kinase inhibition assays) .
  • Structural validation : Confirm compound identity via X-ray crystallography or 2D-NMR to rule out isomer impurities .

Q. What reactor designs improve yield in large-scale synthesis?

  • Methodological Answer :
  • Batch reactors : Optimize stirring rate (≥500 rpm) and temperature control (±2°C) to prevent hot spots .
  • Microwave-assisted synthesis : Reduce reaction time by 50% while maintaining >90% yield .
  • Membrane reactors : Separate byproducts in situ to shift equilibrium toward product formation .

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